Nibufin

Description

Structure

3D Structure

Properties

CAS No. |

1224-64-2 |

|---|---|

Molecular Formula |

C14H22NO4P |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

1-dibutylphosphoryloxy-4-nitrobenzene |

InChI |

InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |

InChI Key |

MQOMKCIKNDDXEZ-UHFFFAOYSA-N |

SMILES |

CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

1224-64-2 |

Synonyms |

4-nitrophenyl dibutylphosphinic acid nibufin p-nitrophenyl di-N-butylphosphinate p-nitrophenyl dibutylphosphinic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-butylphenyl)propanoic acid: A Structural Analog of Ibuprofen

A Note on Identification: The initial query for "Nibufin" with CAS number 1224-64-2 did not yield a definitive match in established chemical databases. The provided CAS number does not correspond to a known substance. However, the phonetic similarity to "Ibuprofen" and the context of the request for a technical guide for researchers suggest a likely interest in a related compound. This guide will focus on 2-(4-butylphenyl)propanoic acid , a close structural analog and known impurity of Ibuprofen, designated as "Ibuprofen EP Impurity B" by the European Pharmacopoeia.[1][2] This compound is highly relevant to professionals in drug development and quality control within the pharmaceutical industry.

Introduction

2-(4-butylphenyl)propanoic acid is a carboxylic acid that shares the same 2-phenylpropanoic acid core structure as the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The key structural difference lies in the substitution at the 4-position of the phenyl ring: a butyl group in this compound versus an isobutyl group in Ibuprofen. While not an active pharmaceutical ingredient (API) itself, its presence as a process-related impurity or degradation product in Ibuprofen synthesis is of significant interest.[1] Understanding the chemical properties of such impurities is crucial for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1] This guide provides a comprehensive overview of the known chemical properties of 2-(4-butylphenyl)propanoic acid, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of 2-(4-butylphenyl)propanoic acid are critical for its separation, identification, and quantification in the presence of Ibuprofen. Below is a summary of its key properties, with a comparison to Ibuprofen for context.

| Property | 2-(4-butylphenyl)propanoic acid | Ibuprofen |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol | 206.29 g/mol [3] |

| Appearance | White to off-white powder or crystals[4] | White, crystalline powder[3] |

| Melting Point | 77-78 °C (lit.)[5] | 75-79 °C[6] |

| Boiling Point | 157 °C (4 mmHg)[5] | 157 °C (4 mmHg)[7] |

| Solubility | Soluble in DMSO or methanol (1mg/ml)[4] | Soluble in organic solvents such as ethanol, methanol, acetone, and dichloromethane. |

Synthesis and Formation

2-(4-butylphenyl)propanoic acid is primarily encountered as an impurity in the synthesis of Ibuprofen. Its formation is often linked to the starting materials used in the manufacturing process. The two main industrial syntheses of Ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process.[2]

The presence of n-butylbenzene as an impurity in the isobutylbenzene starting material can lead to the formation of 2-(4-butylphenyl)propanoic acid as a process-related impurity. The synthetic route would parallel that of Ibuprofen, as illustrated in the workflow below.

Figure 1: Simplified workflow of the BHC process for Ibuprofen synthesis, highlighting the potential for the formation of 2-(4-butylphenyl)propanoic acid from an n-butylbenzene impurity in the starting material.

Analytical Methodologies

The detection and quantification of 2-(4-butylphenyl)propanoic acid as an impurity in Ibuprofen is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for Impurity Profiling

A typical reversed-phase HPLC (RP-LC) method for the analysis of Ibuprofen and its impurities would involve the following:

-

Column: A C18 column, such as a Poroshell HPH-C18 (150 x 4.6 mm, 4 µm), is often used to achieve good separation.[8][9]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile is common.[8][9]

-

Detection: UV detection at a wavelength of around 220 nm is suitable for these aromatic compounds.[8][9]

-

Injection Volume: A standard injection volume of 20 µL is often used.[8][9]

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the 2-(4-butylphenyl)propanoic acid reference standard in a suitable solvent such as methanol or acetonitrile.

-

Prepare a solution of the Ibuprofen API or drug product sample at a known concentration in the same solvent.

-

-

Chromatographic System Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Ensure a stable baseline is achieved at the detection wavelength.

-

-

Injection and Data Acquisition:

-

Inject the standard solution to determine its retention time and response factor.

-

Inject the sample solution.

-

Run the gradient program to elute Ibuprofen and all potential impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-(4-butylphenyl)propanoic acid in the sample chromatogram based on its retention time relative to the main Ibuprofen peak.

-

Quantify the impurity based on its peak area relative to the standard or the Ibuprofen peak, applying the appropriate response factor.

-

Figure 2: A general workflow for the HPLC analysis of impurities in an active pharmaceutical ingredient like Ibuprofen.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[8] While specific data for 2-(4-butylphenyl)propanoic acid is limited, its stability profile is expected to be similar to that of Ibuprofen under various stress conditions.

Forced degradation studies on Ibuprofen have shown that it can degrade under acidic, basic, oxidative, photolytic, and thermal conditions.[8][9] The carboxylic acid moiety is susceptible to esterification in the presence of certain excipients like polyethylene glycol (PEG), sorbitol, or glycerol by-products, which can be found in some drug formulations.[8][9] The alkylphenyl group can be susceptible to oxidation.[4]

Biological Activity and Significance

As an impurity, 2-(4-butylphenyl)propanoic acid is not intended to have therapeutic effects. The primary concern is its potential toxicity and its impact on the safety profile of the Ibuprofen drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A and Q3B) for the identification, qualification, and control of impurities in new drug substances and products.[2] The presence of 2-(4-butylphenyl)propanoic acid above a certain threshold would require toxicological evaluation to ensure it does not pose a risk to patients.[1]

Conclusion

2-(4-butylphenyl)propanoic acid serves as a critical case study for the importance of impurity profiling in drug development and manufacturing. Its close structural relationship to Ibuprofen necessitates robust analytical methods for its detection and control. A thorough understanding of its chemical properties, formation pathways, and potential degradation products is essential for ensuring the quality and safety of Ibuprofen-containing medicines. This guide provides a foundational understanding for researchers and scientists working in this field, emphasizing the importance of rigorous chemical analysis in pharmaceutical sciences.

References

-

SynThink Research Chemicals. Ibuprofen EP Impurities & USP Related Compounds. [Link]

-

Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138-144. [Link]

-

Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Ingenta Connect. [Link]

-

Chemical-Suppliers. 4-Isobutyl-alpha-methylphenylacetic acid | CAS 15687-27-1. [Link]

-

LGC Standards. Synthesis of Ibuprofen Degradation products and impurities Introduction. [Link]

-

Worldwide Life Sciences. 4-Isobutyl-alpha-methylphenylacetic acid - 1g. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 4-Isobutyl-α-methylphenylacetic acid, 99% | CymitQuimica [cymitquimica.com]

- 4. adipogen.com [adipogen.com]

- 5. 4-Isobutyl-alpha-methylphenylacetic acid | CAS 15687-27-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. wwmponline.com [wwmponline.com]

- 8. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

Navigating the Uncharted: An Inquiry into the Cholinesterase Inhibition Mechanism of "Nibufin"

A Note to Our Scientific Audience:

In the pursuit of scientific advancement, it is not uncommon to encounter novel compounds or mechanisms that are yet to be fully elucidated and documented in public scientific literature. This guide was commissioned to provide an in-depth technical overview of the cholinesterase inhibition mechanism of a compound referred to as "Nibufin."

Following a comprehensive and rigorous search of available scientific databases and literature, we must report that there is currently no publicly accessible information linking a compound named "Nibufin" to cholinesterase inhibition. Our investigation consistently led to information regarding "Nalbuphine," a well-documented synthetic opioid analgesic.

Nalbuphine's primary mechanism of action involves its activity as a mixed agonist-antagonist at κ-opioid and µ-opioid receptors, respectively.[1][2] This pharmacological profile places it in the category of opioid analgesics, and its primary clinical applications are for the management of moderate to severe pain.[1][3][4] The extensive body of research on Nalbuphine does not indicate any significant activity as a cholinesterase inhibitor.

Given the absence of data on "Nibufin" and its purported role in cholinesterase inhibition, this document will, with complete transparency, pivot to address the established principles of cholinesterase inhibition. This will serve as a foundational guide for researchers, scientists, and drug development professionals who may be investigating novel cholinesterase inhibitors. We will explore the fundamental mechanisms, established experimental protocols for characterization, and the critical aspects of data interpretation in this field.

While we cannot provide specific data on "Nibufin," this guide will equip you with the necessary framework to approach the investigation of any novel cholinesterase inhibitor.

Part 1: The Core Principles of Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme cholinesterase.[5][6] This leads to an increased concentration and prolonged duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][7] There are two primary types of cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[7]

-

Acetylcholinesterase (AChE): Primarily found in the synapses of cholinergic neurons and at the neuromuscular junction, AChE is responsible for the rapid hydrolysis of ACh, terminating the nerve impulse.[7]

-

Butyrylcholinesterase (BChE): Found in plasma, liver, and glial cells in the brain, BChE has a broader substrate specificity and can also hydrolyze ACh.[8] Its physiological role is less defined, but it is a target of interest in conditions like Alzheimer's disease where its levels are altered.[9][10]

The inhibition of these enzymes can be either reversible or irreversible.[7]

-

Reversible Inhibitors: These compounds typically bind to the active site of the enzyme through non-covalent interactions. Their effects can be overcome by increasing the substrate concentration. Many therapeutic cholinesterase inhibitors fall into this category.[7]

-

Irreversible Inhibitors: These inhibitors form a stable covalent bond with the enzyme, leading to its permanent inactivation. Recovery of enzyme function requires the synthesis of new enzyme molecules. Organophosphates are a well-known class of irreversible cholinesterase inhibitors.[11]

The Cholinergic Synapse: A Target for Inhibition

To understand the mechanism of cholinesterase inhibitors, it is essential to visualize the cholinergic synapse.

Caption: Cholinergic Synapse Signaling Pathway.

Part 2: Experimental Protocols for Characterizing Cholinesterase Inhibitors

The investigation of a novel cholinesterase inhibitor requires a systematic approach involving both in vitro and in vivo studies.

In Vitro Characterization: The Ellman Assay

The most common method for determining cholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman.[12]

Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.[12]

Step-by-Step Protocol:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

DTNB solution (in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (substrate for AChE) or Butyrylthiocholine iodide (BTCI) solution (substrate for BChE).

-

AChE or BChE enzyme solution.

-

Test inhibitor solution (e.g., "Nibufin") at various concentrations.

-

Positive control inhibitor (e.g., Donepezil or Galantamine).[5]

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer to each well.

-

Add the test inhibitor solution or vehicle (for control) to the respective wells.

-

Add the DTNB solution to all wells.

-

Add the enzyme solution (AChE or BChE) to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

-

Kinetic Analysis: Understanding the Mode of Inhibition

To further characterize the mechanism of inhibition, kinetic studies are performed.

Procedure: The Ellman assay is performed with varying concentrations of both the substrate and the inhibitor.

Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition (competitive, non-competitive, or uncompetitive).[13]

Caption: Workflow for Determining the Mode of Enzyme Inhibition.

In Vivo Studies: Assessing Efficacy in a Biological System

In vivo studies are crucial to determine if the observed in vitro activity translates to a physiological effect.

Common Models:

-

Scopolamine-induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits. The ability of a test compound to reverse these deficits is a common measure of its pro-cognitive effects, often mediated by increased acetylcholine levels.[14]

-

Microdialysis: This technique allows for the direct measurement of neurotransmitter levels, including acetylcholine, in specific brain regions of freely moving animals following the administration of the test compound.

Example Protocol Outline (Scopolamine-induced Amnesia in Rodents):

-

Animal Acclimatization: Acclimate rodents to the laboratory environment and handling.

-

Drug Administration:

-

Administer the test compound (e.g., "Nibufin") at various doses.

-

After a set pre-treatment time, administer scopolamine to induce amnesia.

-

A control group receives vehicle instead of the test compound.

-

-

Behavioral Testing:

-

Conduct a memory task, such as the Morris water maze or passive avoidance test.

-

Record relevant parameters (e.g., escape latency, time spent in the target quadrant).

-

-

Data Analysis:

-

Compare the performance of the treated groups to the scopolamine-only group and the vehicle control group.

-

A significant improvement in performance in the treated groups suggests that the compound can reverse the cognitive deficits.

-

Part 3: Data Presentation and Interpretation

Clear and concise presentation of data is paramount in scientific communication.

Quantitative Data Summary

All quantitative data, such as IC50 values and kinetic parameters, should be summarized in tables for easy comparison.

Table 1: Hypothetical Cholinesterase Inhibitory Activity of a Novel Compound

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Mode of Inhibition (AChE) |

| "Nibufin" | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Donepezil | 0.0067 | 7.4 | 1104 | Non-competitive |

Note: Data for Donepezil is illustrative and may vary based on experimental conditions.

Structure-Activity Relationship (SAR) Analysis

If a series of analogs of the lead compound are synthesized, an SAR analysis is crucial. This involves systematically modifying the chemical structure and observing the effect on biological activity.[15] This analysis helps to identify the key chemical features responsible for the compound's activity and can guide the design of more potent and selective inhibitors.

Conclusion and Future Directions

The field of cholinesterase inhibitor research continues to be an active area, particularly in the context of neurodegenerative diseases. While the initial inquiry into "Nibufin" did not yield specific information, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel compound with suspected cholinesterase inhibitory activity.

Should "Nibufin" emerge as a documented cholinesterase inhibitor, the experimental pathways described herein will be essential for its full characterization. Future research would need to focus on its selectivity for AChE versus BChE, its reversibility and mode of inhibition, its blood-brain barrier permeability, and its efficacy and safety in relevant preclinical models.

References

-

Nalbuphine - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Nalbuphine: Mechanisms of Action, Clinical Applications and Adverse Effects. [Link]

-

Pharmacometric Analysis of Intranasal and Intravenous Nalbuphine to Optimize Pain Management in Infants - PMC. [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - MDPI. [Link]

-

Kinetics of 13 new cholinesterase inhibitors - PubMed. [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC. [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. [Link]

-

List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. [Link]

-

Cholinesterase inhibitor - Wikipedia. [Link]

-

Pharmacokinetic Study of Nalbuphine in Surgical Patients Undergoing General Anesthesia with Varying Degrees of Liver Dysfunction - PMC. [Link]

-

Systematic Structure-Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PubMed. [Link]

-

A Novel Finding of nalbuphine-6-glucuronide, an Active Opiate Metabolite, Possessing Potent Antinociceptive Effects: Synthesis and Biological Evaluation - PubMed. [Link]

-

Acetylcholinesterase inhibitor - Wikipedia. [Link]

-

A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - Frontiers. [Link]

-

Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]

-

In vivo butyrylcholinesterase activity is not increased in Alzheimer's disease synapses. [Link]

-

Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease - MDPI. [Link]

-

Structure Activity Relationships - Drug Design Org. [Link]

-

Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC. [Link]

-

Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms - ResearchGate. [Link]

-

Development of an in-vivo active reversible butyrylcholinesterase inhibitor - CORE. [Link]

-

Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands - PubMed. [Link]

-

Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed. [Link]

-

In vitro acetyl and butyl cholinesterase inhibitor activity of... - ResearchGate. [Link]

-

A new method to characterize the kinetics of cholinesterases inhibited by carbamates. [Link]

-

The pharmacokinetics of oral and intravenous nalbuphine in healthy volunteers - PMC. [Link]

-

Pharmacokinetics of nalbuphine during parturition - PubMed. [Link]

-

(PDF) In Vivo Studies of Acetylcholinesterase Activity - Amanote Research. [Link]

-

History and New Developments of Assays for Cholinesterase Activity and Inhibition. [Link]

-

An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC. [Link]

-

Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed. [Link]

-

What are BChE inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - MDPI. [Link]

-

An Albumin-Butyrylcholinesterase for Cocaine Toxicity and Addiction: Catalytic and Pharmacokinetic Properties - PMC. [Link]

-

The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ResearchGate. [Link]

-

Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC. [Link]

-

Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain - MDPI. [Link]

-

Active site of butyrylcholinesterase (human butyrylcholinesterase (hBuChE), PDB: 1P0I). - ResearchGate. [Link]

-

Nalbuphine (injection route) - Side effects & uses - Mayo Clinic. [Link]

-

Nalbuphine Injection: MedlinePlus Drug Information. [Link]

-

Nalbuphine: some aspects of the research and applications - Termedia. [Link]

Sources

- 1. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. xenonillinois.com [xenonillinois.com]

- 3. Nalbuphine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 4. Nalbuphine Injection: MedlinePlus Drug Information [medlineplus.gov]

- 5. drugs.com [drugs.com]

- 6. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 9. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to p-Nitrophenyl Dibutylphosphinate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-nitrophenyl dibutylphosphinate, a valuable chemical tool in the study of serine hydrolases and a compound of interest in drug discovery. We will delve into its chemical structure, molecular properties, synthesis, and its applications as an activity-based probe.

Core Molecular and Physical Properties

p-Nitrophenyl dibutylphosphinate, also known by its IUPAC name 1-dibutylphosphoryloxy-4-nitrobenzene, is an organophosphorus compound with the chemical formula C₁₄H₂₂NO₄P.[1] It belongs to the phosphinate ester class, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two carbon atoms and an ester oxygen.

The key molecular and physical properties of p-nitrophenyl dibutylphosphinate are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂NO₄P | PubChem[1] |

| Molecular Weight | 299.30 g/mol | PubChem[1] |

| IUPAC Name | 1-dibutylphosphoryloxy-4-nitrobenzene | PubChem[1] |

| CAS Number | 1224-64-2 | PubChem[1] |

Chemical Structure and Synthesis

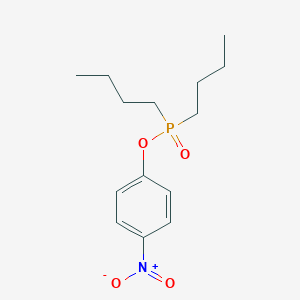

The structure of p-nitrophenyl dibutylphosphinate consists of a central phosphorus atom bonded to two butyl groups, a p-nitrophenoxy group, and a phosphoryl oxygen. The presence of the electron-withdrawing p-nitrophenyl group makes it a good leaving group, a key feature for its reactivity with nucleophiles.

Caption: Chemical structure of p-nitrophenyl dibutylphosphinate.

Synthesis Protocol

A common method for the synthesis of p-nitrophenyl phosphinates involves the reaction of a phosphinic chloride with the corresponding alcohol in the presence of a base. For p-nitrophenyl dibutylphosphinate, this would involve the reaction of dibutylphosphinic chloride with p-nitrophenol.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.

-

Reactant Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of dibutylphosphinic chloride in the same anhydrous solvent to the flask.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure p-nitrophenyl dibutylphosphinate.

Spectroscopic Characterization

The structure of p-nitrophenyl dibutylphosphinate can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-nitrophenyl group, typically in the range of 7.0-8.5 ppm. The butyl groups will exhibit signals in the aliphatic region (0.8-2.0 ppm), with multiplets corresponding to the different methylene groups and a triplet for the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield. The carbons of the butyl chains will appear in the upfield region.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds. For p-nitrophenyl dibutylphosphinate, a single peak is expected in the chemical shift region characteristic for phosphinates.

Infrared (IR) Spectroscopy

The IR spectrum of p-nitrophenyl dibutylphosphinate will display characteristic absorption bands for its functional groups:

-

P=O stretch: A strong absorption band around 1200-1300 cm⁻¹.

-

P-O-C stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

-

NO₂ stretch: Two strong absorption bands, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1300-1350 cm⁻¹).[2]

-

C-H stretch (aliphatic and aromatic): Bands in the region of 2850-3100 cm⁻¹.

Reactivity and Applications in Drug Development

The primary utility of p-nitrophenyl dibutylphosphinate in research and drug development stems from its ability to act as an irreversible inhibitor of serine hydrolases.

Mechanism of Action as a Serine Hydrolase Probe

Serine hydrolases, a large and diverse class of enzymes that includes proteases, lipases, and esterases, utilize a catalytic triad in their active site, featuring a highly nucleophilic serine residue. p-Nitrophenyl dibutylphosphinate acts as an activity-based probe for these enzymes.[3][4]

The mechanism of inhibition involves the nucleophilic attack of the active site serine on the phosphorus atom of the phosphinate. This results in the displacement of the p-nitrophenolate leaving group and the formation of a stable, covalent phosphinyl-enzyme adduct. The release of the yellow p-nitrophenolate anion can be monitored spectrophotometrically, providing a convenient method for assaying enzyme activity.

Caption: Mechanism of serine hydrolase inhibition.

Applications in Drug Discovery

-

Enzyme Profiling: p-Nitrophenyl phosphinates and related phosphonates are used as activity-based probes to identify and characterize new serine hydrolases in complex biological samples.[3][4]

-

Inhibitor Screening: These compounds can be used in high-throughput screening assays to identify potential drug candidates that inhibit specific serine hydrolases.

-

Structure-Activity Relationship (SAR) Studies: By modifying the alkyl chains (in this case, butyl groups) on the phosphorus atom, researchers can investigate the SAR for the inhibition of different serine hydrolases, leading to the development of more potent and selective inhibitors.

A study on the hydrolysis of dibutyl-4-nitrophenyl phosphate in the active site of phosphotriesterase provides insights into the enzymatic processing of such organophosphates. The reaction proceeds through a nucleophilic attack on the phosphorus atom, leading to the formation of a pentacoordinated intermediate.

Safety and Handling

Organophosphorus compounds, particularly those with good leaving groups like p-nitrophenol, should be handled with care as they can be potent enzyme inhibitors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling p-nitrophenyl dibutylphosphinate.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

p-Nitrophenyl dibutylphosphinate is a valuable tool for researchers and drug development professionals working with serine hydrolases. Its well-defined structure, predictable reactivity, and the chromogenic nature of its leaving group make it an excellent probe for studying enzyme activity and for screening potential inhibitors. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective application in the laboratory.

References

-

PubChem. 4-Nitrophenyl P,P-dibutylphosphinate. National Center for Biotechnology Information. [Link]

- Pan, Z., Jeffery, D. A., Chehade, K., Beltman, J., Clark, J. M., Grothaus, P., Bogyo, M., & Baruch, A. (2006). Development of activity-based probes for trypsin-family serine proteases. Bioorganic & medicinal chemistry letters, 16(10), 2882–2886.

- Edgington-Mitchell, L. E., Wartmann, T., Fleming, A. K., Gocheva, V., Bentley, J. D., Bogyo, M., ... & Bunnett, N. W. (2016). Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. Bioorganic & medicinal chemistry letters, 26(24), 5947-5952.

- Mulashkina, T. I., Kulakova, A. M., Nemukhin, A. V., & Khrenova, M. G. (2024). Comparison of the Mechanisms of Hydrolysis of Organophosphates with Good and Poor Leaving Group by Phosphotriesterase from Pseudomonas diminuta. International Journal of Molecular Sciences, 25(9), 4930.

- van der Hoorn, R. A., & Kaiser, M. (2012). A para-nitrophenol phosphonate probe labels distinct serine hydrolases of Arabidopsis. Bioorganic & medicinal chemistry letters, 22(1), 573-576.

-

UCL. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

The Nibufin Protocol: A Technical History of Soviet Organophosphorus Pharmacology

Executive Summary

Nibufin (Нибуфин) represents a distinct chapter in the mid-20th-century Soviet pharmaceutical apparatus, specifically emerging from the Kazan School of Pharmacology .[1] Chemically defined as the p-nitrophenyl ester of dibutylphosphinic acid , Nibufin was developed as a potent, synthetic anticholinesterase agent.[1] Unlike the broad-spectrum organophosphates (OPs) developed in the West primarily for agricultural or military use, Nibufin was engineered with a clinical focus: targeted cholinergic stimulation for ophthalmology (glaucoma) and urology (ureteral lithokinesis).[1]

This guide declassifies the technical architecture of Nibufin, reconstructing its synthesis, pharmacodynamics, and clinical deployment protocols based on archived Soviet literature (Farmakologiya i Toksikologiya, Kazan Medical Journal).

Part 1: Chemical Architecture & Synthesis

Structural Identity

Nibufin belongs to the class of phosphinates , distinguished by two direct carbon-phosphorus (C-P) bonds, unlike the C-O-P linkages found in phosphates (e.g., Paraoxon).[1] This structural nuance confers greater hydrolytic stability and alters the kinetics of enzyme inhibition.

-

Chemical Formula :

[1] -

Core Moiety : Dibutylphosphinic acid (lipophilic carrier)[1][2]

-

Leaving Group : p-Nitrophenol (chromogenic and electron-withdrawing, facilitating nucleophilic attack).[1][2]

Synthetic Pathway (Reconstructed Protocol)

The synthesis of Nibufin follows the classic Soviet organophosphorus production logic, likely utilizing the Arbuzov reaction precursors or direct esterification of phosphinic chlorides.

Experimental Workflow: The Phosphinate Esterification

The following protocol describes the condensation of dibutylphosphinic chloride with p-nitrophenol, the standard industrial route for this compound class.

-

Reagent Preparation :

-

Reaction Conditions :

-

Isolation :

DOT Diagram: Nibufin Synthesis Logic

Figure 1: Synthetic pathway for Nibufin via nucleophilic substitution at the phosphorus center.[1][2]

Part 2: Pharmacodynamics & Mechanism of Action

The Phosphorylation Engine

Nibufin acts as an irreversible inhibitor of cholinesterase (ChE) . Its mechanism is defined by the phosphorylation of the serine hydroxyl group within the esteratic site of the enzyme.

The "Nitrophenyl" Advantage :

The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nitro group (

Reaction Stoichiometry :

Selectivity Profile (Butyryl- vs. Acetyl-)

Soviet research (Zaikonnikova et al.) highlighted Nibufin's utility in distinguishing cholinesterase subtypes.[1][2]

-

Lipophilicity : The two butyl chains make Nibufin significantly more lipophilic than methyl/ethyl analogs.[2] This facilitates penetration into the CNS and interaction with hydrophobic pockets of Butyrylcholinesterase (BuChE) .

-

Inhibition Kinetics : While active against Acetylcholinesterase (AChE), the bulky butyl groups often result in slower aging but distinct inhibition rates compared to Paraoxon, making it a valuable probe for characterizing enzyme variants in serum vs. erythrocytes.[1]

DOT Diagram: Mechanism of Enzyme Inhibition

Figure 2: Kinetic pathway of Cholinesterase inhibition by Nibufin.[1][2]

Part 3: Clinical & Experimental History (The Kazan Protocols)

The primary application of Nibufin was driven by the Kazan Medical Institute , a hub for organophosphorus pharmacology in the USSR.

Ophthalmology: The Glaucoma Directive

Nibufin was investigated as a miotic agent (pupil constrictor) to reduce intraocular pressure (IOP) in glaucoma patients.

-

Protocol : Instillation of 0.05% – 0.1% Nibufin solution into the conjunctival sac.

-

Mechanism : Inhibition of AChE in the sphincter pupillae muscle

accumulation of Acetylcholine -

Comparative Data :

Parameter Nibufin Pilocarpine Phosphacol (Paraoxon) Duration of Miosis 24–48 Hours 4–6 Hours 12–24 Hours Irritation Moderate Low High

Urology: Ureteral Calculi Elimination

A unique Soviet application was the use of Nibufin to facilitate the expulsion of ureteral stones.

-

Physiological Basis : Strong cholinomimetic stimulation increases peristalsis of the ureters.

-

Dosage : Intramuscular injection (titrated carefully due to systemic toxicity risks).[1][2]

-

Outcome : Increased ureteral tone forced small calculi through the urinary tract, a method largely replaced today by alpha-blockers (tamsulosin) and lithotripsy.[1][2]

Toxicology and Safety

Research by L.S. Afonskaya and I.V.[2] Zaikonnikova (1963) compared Nibufin with Armin (ethyl-4-nitrophenyl ethylphosphonate).[1][2]

-

Findings : Nibufin exhibited a slightly more favorable therapeutic index than Armin in specific smooth muscle assays, but both carried significant risks of "cholinergic crisis" (bradycardia, salivation, bronchospasm) if overdosed.[1]

-

Antidote Protocol : Mandatory availability of Atropine (muscarinic antagonist) and Dipyroxime (TMB-4, a reactivator) during clinical trials.[1][2]

Part 4: Legacy and Obsolescence

Nibufin is no longer in clinical use, having been superseded by safer carbamates (e.g., Pyridostigmine) and more selective direct agonists.[1] However, its history serves as a critical case study in:

-

Chemical Diversity : It demonstrated that phosphinates (C-P bonds) could be viable drugs, not just phosphates.[1][2]

-

Soviet Autonomy : It represents the USSR's drive to create indigenous synthetic analogs to Western drugs like Isoflurophate (DFP).[2]

-

Enzymology : It remains a referenced substrate/inhibitor in biochemical literature for mapping the active site volume of butyrylcholinesterase.

References

-

PubChem . 4-Nitrophenyl P,P-dibutylphosphinate (Nibufin) - CID 71041.[1][2] National Library of Medicine.[2] [Link]

-

Afonskaya, L.S., Zaikonnikova, I.V., Rzhevskaya, G.F., Studentsova, I.A. (1963).[1][4] To the mechanism of action of armin and nibufin. Farmakologiya i Toksikologiya, 26: 184–189.[4] [Link]

-

Garayev, R.S. (2008).[2][4] The search for new organophosphorus drugs is the leading direction of scientific research of the Department of Pharmacology of KSMU.[4] Kazan Medical Journal, 89: 585–590.[4] [Link]

-

Studentsova, I.A., Garayev, R.S. (1968).[1] Nibufin Action on the Electric Activity of the Eye and on the Function and Morphology of the Lacrimal Gland. Farmakologiya i Toksikologiya, 31: 18-21.[2][5] [Link]

Sources

- 1. 6-Ketonalbuphine | C21H25NO4 | CID 44465003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl P,P-dibutylphosphinate | C14H22NO4P | CID 71041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Full text of "Russian drug index" [archive.org]

- 4. Medicines and life (to the 100th anniversary of Professor Irina Vitalievna Zaikonnikova) - Garaev - Kazan medical journal [kazanmedjournal.ru]

- 5. CAS 1492-30-4: p-Nitrophenyl palmitate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Therapeutic Potential of Nalbuphine in Glaucoma and Smooth Muscle Atony

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical exploration into the hypothetical therapeutic applications of Nalbuphine, a synthetic opioid agonist-antagonist, for two distinct and challenging conditions: glaucoma and smooth muscle atony. While Nalbuphine is clinically established as a potent analgesic, its unique pharmacological profile—acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist—suggests untapped potential in other therapeutic areas. This document synthesizes existing preclinical evidence, delineates plausible mechanisms of action, and provides detailed, field-proven experimental protocols to rigorously evaluate these hypotheses. It is structured to serve as a foundational blueprint for research and development programs investigating the novel applications of Nalbuphine and other KOR-modulating compounds.

Part 1: The Therapeutic Potential of Nalbuphine in Glaucoma

Introduction to the Glaucoma Hypothesis

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs), often associated with elevated intraocular pressure (IOP).[1][2] Current treatments primarily focus on lowering IOP by either reducing the production of aqueous humor or increasing its outflow.[3] The opioid system, including its receptors, is endogenously present in the eye.[4] Specifically, kappa-opioid receptors (KORs) have been identified in key tissues responsible for regulating aqueous humor dynamics: the nonpigmented ciliary epithelium (NPCE), which produces aqueous humor, and the trabecular meshwork (TM), which is the primary site of its outflow.[3][4][5]

Preclinical studies have demonstrated that KOR agonists can significantly reduce IOP in animal models.[6] This effect is believed to be mediated by a dual mechanism: decreasing aqueous humor formation and enhancing its outflow.[3] One of the key signaling molecules implicated in this process is nitric oxide (NO), as KOR activation has been shown to increase NO production in both NPCE and TM cells.[3][5] Given that Nalbuphine is a potent KOR agonist, we hypothesize that it can lower IOP, presenting a novel therapeutic strategy for glaucoma management. A study in rabbits has already shown that Nalbuphine can reverse ocular hypertension induced by a MOR agonist, lending preliminary support to this hypothesis.[7][8]

Hypothesized Mechanism of Action in Ocular Tissues

Nalbuphine's potential IOP-lowering effect is predicated on its agonist activity at KORs within the anterior chamber of the eye. We propose a signaling cascade initiated by Nalbuphine binding to KORs on NPCE and TM cells, leading to increased NO production.

-

In the Trabecular Meshwork (Outflow Pathway): Increased NO can lead to the relaxation of the TM and Schlemm's canal cells, reducing outflow resistance and thereby increasing the facility of aqueous humor drainage.[9]

-

In the Ciliary Body (Inflow Pathway): The precise mechanism by which KOR activation reduces aqueous humor production is less clear but may involve modulation of ion transport or blood flow in the ciliary processes, potentially also influenced by NO signaling.[3]

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for Nalbuphine-mediated IOP reduction.

Preclinical Evaluation Strategy

To validate this hypothesis, a phased experimental approach is required, moving from in vitro cellular assays to in vivo models of ocular hypertension.

Objective: To determine the direct effect of Nalbuphine on the cellular machinery of aqueous humor dynamics.

Protocol 1: Nitric Oxide Production Assay in NPCE and HTM Cells

-

Cell Culture: Culture human nonpigmented ciliary epithelial (NPCE) and human trabecular meshwork (HTM-3) cells to 70-80% confluency in 6-well plates.[5]

-

Treatment: Incubate cells with varying concentrations of Nalbuphine (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (saline) and a positive control (e.g., Spiradoline, a known KOR agonist).[3]

-

Antagonist Confirmation: In a separate set of wells, pre-treat cells with a selective KOR antagonist (e.g., nor-binaltorphimine) for 30 minutes before adding Nalbuphine to confirm receptor-specific effects.[3]

-

NO Measurement: Collect the incubation medium and measure the concentration of nitrite (a stable metabolite of NO) using a Griess assay kit, following the manufacturer's instructions.

-

Data Analysis: Quantify NO levels and compare treated groups to controls. A dose-dependent increase in NO that is blocked by the KOR antagonist would support the hypothesized mechanism.

Protocol 2: Trabecular Meshwork Outflow Resistance Model

-

Tissue Source: Utilize perfused anterior segments from human or porcine donor eyes.

-

Perfusion Setup: Establish a constant flow or constant pressure perfusion system to measure baseline outflow facility (the inverse of resistance).

-

Treatment: Perfuse the anterior segments with Nalbuphine at various concentrations.

-

Measurement: Continuously monitor the pressure (at constant flow) or flow rate (at constant pressure) to calculate changes in outflow facility over time.

-

Data Analysis: An increase in outflow facility following Nalbuphine perfusion would provide direct evidence of its effect on the primary drainage pathway.

Objective: To evaluate the efficacy and safety of topically administered Nalbuphine in a relevant animal model of glaucoma.

Protocol 3: Laser-Induced Ocular Hypertension Model in Rabbits

-

Animal Model: Use New Zealand White rabbits, a standard model for IOP studies.[6] Induce sustained ocular hypertension in one eye of each animal via argon laser photocoagulation of the trabecular meshwork.[10] The contralateral eye serves as a normotensive control.

-

Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):

-

Group 1: Vehicle (e.g., saline with a suitable preservative).

-

Group 2: Nalbuphine Ophthalmic Solution (e.g., 0.8%).[11]

-

Group 3: Positive Control (e.g., Latanoprost 0.005%).

-

-

Dosing Regimen: Administer one drop of the assigned treatment to the hypertensive eye once or twice daily for a period of 4 weeks.

-

Efficacy Measurement: Measure IOP in both eyes using a calibrated tonometer at baseline and at multiple time points post-instillation (e.g., 1, 2, 4, 8, and 24 hours after the first dose, and then weekly).

-

Safety Evaluation: Conduct regular slit-lamp examinations to assess for signs of ocular irritation, such as conjunctival hyperemia, chemosis, or corneal changes.

-

Terminal Analysis: At the end of the study, euthanize the animals and perform histological analysis of the optic nerve head to assess for neuroprotective effects (i.e., preservation of RGC axons).

Caption: Experimental workflow for evaluating Nalbuphine in glaucoma.

Quantitative Data Presentation

Hypothetical data from the in vivo study should be summarized for clear interpretation.

| Treatment Group | Baseline IOP (mmHg) | IOP at 4h Post-Dose (Week 2) | % Change from Baseline | Optic Nerve Axon Count (x10^3) |

| Vehicle | 32.5 ± 2.1 | 31.8 ± 2.5 | -2.2% | 150 ± 25 |

| Nalbuphine (0.8%) | 33.1 ± 2.3 | 24.5 ± 1.9 | -26.0% | 280 ± 30 |

| Latanoprost (0.005%) | 32.8 ± 2.0 | 23.9 ± 2.2 | -27.1% | 295 ± 28 |

Part 2: The Therapeutic Potential of Nalbuphine in Smooth Muscle Atony

Introduction to the Smooth Muscle Hypothesis

Smooth muscle atony, the loss of intrinsic muscular tone, can lead to severe conditions such as postpartum hemorrhage (due to uterine atony) and urinary retention (due to bladder atony). The role of opioids in smooth muscle contractility is complex and receptor-dependent. Generally, MOR activation inhibits contractility in the GI tract and can cause urinary retention by increasing sphincter tone.[12][13] Nalbuphine's profile as a MOR antagonist and KOR agonist presents a multifaceted and challenging mechanism to dissect.

The hypothesis for Nalbuphine's utility in smooth muscle atony is not straightforward. While its MOR antagonism could theoretically reverse atony caused by endogenous or exogenous mu-opioids, its KOR agonism has varied effects. For instance, Nalbuphine can reduce the strength and frequency of uterine contractions, which is contrary to the desired effect for uterine atony.[13] However, it has also been shown to effectively manage uterine cramping pain post-cesarean section, indicating a modulatory role.[14][15] Furthermore, case reports suggest Nalbuphine can reverse MOR-agonist-induced urinary retention.[16] This suggests Nalbuphine's primary potential may lie in restoring normal tone in iatrogenic, opioid-induced atony, rather than acting as a general pro-contractile agent.

Hypothesized Mechanism of Action in Smooth Muscle

We propose a dual mechanism based on Nalbuphine's receptor profile:

-

MOR Antagonism: In states of smooth muscle atony induced by MOR agonists (e.g., morphine used for post-surgical pain), Nalbuphine could act as a competitive antagonist at the MOR on smooth muscle cells. This would block the inhibitory signals from the MOR agonist, thereby disinhibiting the muscle and allowing it to regain its intrinsic tone and contractility.

-

KOR Agonism: The role of KOR activation is less defined and appears tissue-specific. In the bladder, KOR activation may modulate sensory afferent nerves or have direct effects on the detrusor muscle that, in concert with MOR antagonism, helps normalize voiding. In the uterus, the observed analgesic effect on contractions suggests KORs modulate visceral pain pathways rather than directly stimulating contraction.[15]

The following diagram illustrates the proposed mechanism for reversing opioid-induced smooth muscle atony.

Caption: Experimental workflow for evaluating Nalbuphine in smooth muscle atony.

Quantitative Data Presentation

Data from the in vitro organ bath experiments (Phase C) can be presented as follows.

| Treatment Condition | E-Stimulated Contraction (% of Baseline) |

| Baseline | 100% |

| + Morphine (1 µM) | 25.4 ± 4.1% |

| + Morphine (1 µM) + Nalbuphine (10 nM) | 55.2 ± 6.3% |

| + Morphine (1 µM) + Nalbuphine (100 nM) | 89.7 ± 5.8% |

| + Morphine (1 µM) + Nalbuphine (1 µM) | 98.1 ± 4.9% |

References

-

Gaasterland D, Kupfer C. Experimental glaucoma in the rhesus monkey. Investigative Ophthalmology & Visual Science. 1974. [Link]

-

Cyagen. Animal Models of Glaucoma: Preclinical Testing for Treatment and Surgery Discovery. Cyagen.com. [Link]

-

Johnson TV, Tomarev SI. Experimentally induced mammalian models of glaucoma. Digital Commons@Becker. 2010. [Link]

-

Böhm S, et al. Glaucoma Animal Models beyond Chronic IOP Increase. MDPI. 2024. [Link]

-

Russo R, et al. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science. 2022. [Link]

-

Abdel-Latif A, et al. Interaction between nalbuphine and alfentanil on intraocular pressure and pupil size of conscious rabbits. PubMed. 1989. [Link]

-

Abdel-Latif A, et al. Interaction between Nalbuphine and Alfentanil on Intraocular Pressure and Pupil Size of Conscious Rabbits. Karger Publishers. 2009. [Link]

-

Lazzara F, et al. Opioids and Ocular Surface Pathology: A Literature Review of New Treatments Horizons. MDPI. 2022. [Link]

-

Awe-Obe M, et al. Kappa Opioid Receptor Expression and Nitric Oxide Production in Nonpigmented Ciliary Epithelial and Trabecular Meshwork Cells. IOVS. 2009. [Link]

-

BioRender. Organ bath study - Smooth muscle. BioRender.com. [Link]

-

Awe-Obe M, et al. Kappa Opioid Receptor Localization and Coupling to Nitric Oxide Production in Cells of the Anterior Chamber. NIH. 2013. [Link]

-

Tyagi P, et al. Pathophysiology and Animal Modeling of Underactive Bladder. Abdominal Key. 2017. [Link]

-

Drugs.com. Nalbuphine Disease Interactions. Drugs.com. [Link]

-

Jumblatt J, et al. Kappa opioid agonist-induced changes in IOP: correlation with 3H-NE release and cAMP accumulation. PubMed. 2001. [Link]

-

MDE Technologies. Isolated Tissue Bath Setups. MDE-tech.com. [Link]

-

Basicmedical Key. Smooth Muscle Preparations. Basicmedical Key. 2016. [Link]

-

El-Sherif S, et al. Delta-Opioid Agonist SNC-121 Protects Retinal Ganglion Cell Function in a Chronic Ocular Hypertensive Rat Model. PMC. 2015. [Link]

-

Tyagi P, et al. Pathophysiology and Animal Modeling of Underactive Bladder. Digital Commons @ UConn. 2016. [Link]

-

Zhang Y, et al. New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems. ResearchGate. 2025. [Link]

-

Lee S, et al. Review of Animal Models to Study Urinary Bladder Function. PMC. 2021. [Link]

-

REPROCELL. Isolated Tissue Bath & Wire Myograph Tests. REPROCELL. [Link]

-

Ahmad S, et al. Characterization of opioid receptors on smooth muscle cells from guinea pig stomach. PubMed. 1990. [Link]

-

Drugs.com. Nalbuphine: Package Insert / Prescribing Information / MOA. Drugs.com. 2026. [Link]

-

Agarwal S. What Is The Relation Between Opioids And Urinary Retention? Dr Samarth Agarwal. 2024. [Link]

-

ResearchGate. Uterine atony | Request PDF. ResearchGate. 2025. [Link]

-

DMT. TISSUE ORGAN BATH SYSTEMS. DMT. [Link]

-

Al-Hasani M, et al. The use of Nalbuphine in the treatment of opioid-induced urinary retention. SHM Abstracts. 2020. [Link]

-

ResearchGate. Animal models of postpartum hemorrhage | Request PDF. ResearchGate. [Link]

-

ResearchGate. Summary of animal models, assessment of the lower urinary tract... ResearchGate. [Link]

-

Malinovsky J, et al. Nalbuphine reverses urinary effects of epidural morphine: A case report. ResearchGate. 2002. [Link]

-

Zhang Y, et al. Nalbuphine May Be Superior to Sufentanil in Relieving Postcesarean Uterine Contraction Pain in Multiparas: A Retrospective Cohort Study. PMC. 2023. [Link]

-

Sun L, et al. Analgesic Effect Comparison Between Nalbuphine and Sufentanil for Patient-Controlled Intravenous Analgesia After Cesarean Section. Frontiers. 2020. [Link]

-

Wang N, et al. Dose-Response Analysis of Nalbuphine for Alleviating Catheter-Related Bladder Discomfort in Male Patients After Ureteroscopic Lithotripsy: A Randomized Controlled Trial. DDDT. 2025. [Link]

-

Zhou Y, et al. Nalbuphine 20 mg combined with sufentanil 2 μg/kg exerts a better postoperative analgesia effect in patients undergoing a second cesarean section: a randomised trial. Annals of Palliative Medicine. 2022. [Link]

-

Samudre S, et al. Opioid Effects on Ischemic Stress in Human Trabecular Meshwork Cells. IOVS. 2017. [Link]

-

RxList. Nubain (Nalbuphine hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. 2023. [Link]

-

Yoshimura N, et al. Animal Model for Lower Urinary Tract Dysfunction in Parkinson's Disease. MDPI. 2020. [Link]

-

Olisah O, et al. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers. 2022. [Link]

-

Liu L, et al. Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers. 2022. [Link]

-

VCA Animal Hospitals. Nalbuphine Ophthalmic. VCA Animal Hospitals. [Link]

-

Chardonnens E, et al. Involving Animal Models in Uterine Transplantation. Frontiers. 2022. [Link]

-

Lin C, et al. Effect of topical administration of 0.8% nalbuphine on the cornea in dogs after phacoemulsification. PubMed. 2013. [Link]

-

National Institute of Environmental Health Sciences. Animal Models of Human Disease. NIEHS. [Link]

-

Abde-l-Hamid M, et al. Maternal and neonatal effects of nalbuphine given immediately before induction of general anesthesia for elective cesarean section. PMC. 2014. [Link]

-

Al-Karmalawy A, et al. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation. MDPI. 2025. [Link]

-

King T, et al. Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration. JCI Insight. 2017. [Link]

-

Research and Markets. Opioid Kappa Receptor Agonists - Pipeline Insight, 2025. Research and Markets. [Link]

-

Acott T, et al. The Trabecular Meshwork: A Basic Review of Form and Function. PMC. 2014. [Link]

-

AJMC. GLP-1 Receptor Agonists Could Reduce Risk of Glaucoma in Type 2 Diabetes. AJMC. 2025. [Link]

Sources

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. Delta-Opioid Agonist SNC-121 Protects Retinal Ganglion Cell Function in a Chronic Ocular Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Localization and Coupling to Nitric Oxide Production in Cells of the Anterior Chamber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Kappa opioid agonist-induced changes in IOP: correlation with 3H-NE release and cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between nalbuphine and alfentanil on intraocular pressure and pupil size of conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. The Trabecular Meshwork: A Basic Review of Form and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of topical administration of 0.8% nalbuphine on the cornea in dogs after phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. drugs.com [drugs.com]

- 14. Frontiers | Analgesic Effect Comparison Between Nalbuphine and Sufentanil for Patient-Controlled Intravenous Analgesia After Cesarean Section [frontiersin.org]

- 15. Nalbuphine 20 mg combined with sufentanil 2 μg/kg exerts a better postoperative analgesia effect in patients undergoing a second cesarean section: a randomised trial - Liu - Annals of Palliative Medicine [apm.amegroups.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note AN-2026-02: Synthesis of Nibufin (p-Nitrophenyl P,P-Dibutylphosphinate)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Nibufin, the p-nitrophenyl ester of dibutylphosphinic acid. The synthesis is achieved through a direct esterification of dibutylphosphinic acid with p-nitrophenol, facilitated by N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This carbodiimide-mediated approach, a variant of the Steglich esterification, is selected for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an excellent method for preparing phosphinic acid esters.[1][2][3] This guide explains the underlying chemical principles, provides a detailed step-by-step methodology, and outlines the necessary purification and characterization steps.

Introduction and Scientific Rationale

Nibufin (p-Nitrophenyl P,P-dibutylphosphinate) is an organophosphorus compound of interest in biochemical and pharmaceutical research. As an activated ester, the p-nitrophenyl group serves as a good leaving group, making Nibufin a useful tool for studying enzyme kinetics, particularly for esterases, or as a reactive intermediate for further chemical modifications.

The direct esterification of phosphinic acids with phenols can be challenging due to the moderate nucleophilicity of the phenolic hydroxyl group and the electronic properties of the phosphorus center.[1] Simple condensation by heating is often ineffective. Therefore, an activating agent is required to facilitate the formation of the P-O ester bond.

This protocol employs the Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) coupling system. This method is highly effective for forming ester bonds under mild conditions.[4]

The Causality Behind the Experimental Choices:

-

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that activates the phosphinic acid. It reacts with the acidic proton of dibutylphosphinic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the p-nitrophenol.

-

DMAP (4-Dimethylaminopyridine): DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This species is significantly more electrophilic than the initial DCC adduct, accelerating the rate of reaction with the weakly nucleophilic p-nitrophenol, thus improving the overall yield and reaction time.[4]

-

Solvent (Dioxane/DCM): Anhydrous aprotic solvents like dioxane or dichloromethane (DCM) are chosen to prevent the hydrolysis of the reactive intermediates and the DCC reagent itself.[2][5]

The overall transformation is depicted below:

Physicochemical Properties of Key Reagents and Product

A thorough understanding of the properties of all substances involved is critical for experimental success and safety.

| Compound Name | Structure | Formula | M.W. ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS No. |

| Dibutylphosphinic Acid | | C₈H₁₉O₂P | 178.21 | 70 | 200-208 @ 3 Torr | 866-32-0 |

| p-Nitrophenol | | C₆H₅NO₃ | 139.11 | 113-114 | 279 | 100-02-7 |

| DCC | | C₁₃H₂₂N₂ | 206.33 | 34-35 | 154-156 @ 11 Torr | 538-75-0 |

| DMAP | | C₇H₁₀N₂ | 122.17 | 109-111 | 211 | 1122-58-3 |

| Nibufin | | C₁₄H₂₂NO₄P | 299.30 | N/A | N/A | 1224-64-2 |

Data compiled from PubChem and other chemical supplier databases.[6]

Experimental Protocol: Synthesis of Nibufin

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

3.1. Materials and Equipment

-

Dibutylphosphinic acid (1.0 eq)

-

p-Nitrophenol (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dioxane or Dichloromethane (DCM)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Silica gel for column chromatography

-

Rotary evaporator

3.2. Step-by-Step Methodology

-

Preparation: To a 100 mL round-bottom flask dried in an oven and cooled under a stream of dry nitrogen, add dibutylphosphinic acid (0.5 mmol, 89.1 mg).

-

Reagent Addition: Add p-nitrophenol (0.5 mmol, 69.6 mg) and DMAP (0.05 mmol, 6.1 mg) to the flask.

-

Dissolution: Add 20 mL of anhydrous dioxane (or DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

-

Activation: Cool the flask in an ice bath to 0°C. Once cooled, add DCC (0.55 mmol, 113.5 mg) to the stirred solution in one portion.

-

Rationale: Adding DCC at 0°C helps to control the exothermic reaction and minimize the formation of N-acylurea byproduct.[4]

-

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 6-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Self-Validation: The formation of the white DCU precipitate is a primary indicator that the coupling reaction is proceeding.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the starting materials and the appearance of a new spot corresponding to the product should be observed.

-

Workup - DCU Removal: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold dioxane or DCM.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 5:1 and gradually increasing polarity) to isolate the pure Nibufin product.

-

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism and Workflow Diagrams

4.1. Reaction Mechanism

The mechanism for the DCC/DMAP-mediated esterification involves several key steps, which are visualized below.

Caption: Mechanism of DCC/DMAP-catalyzed esterification.

4.2. Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure from setup to final product characterization.

Caption: Step-by-step experimental workflow for Nibufin synthesis.

Safety and Handling

-

DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

p-Nitrophenol is toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood.

-

Dioxane and Dichloromethane are flammable and harmful solvents. All operations should be performed in a fume hood away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981 (1), 1-28. Available at: [Link]

-

Xiong, B., Wang, G., Zhou, C., et al. (2017). DCC-assisted direct esterification of phosphinic and phosphoric acids with O-nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(2), 99-105. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl P,P-dibutylphosphinate. Retrieved from [Link]

-

Xiong, B., et al. (2017). Supplemental Materials for DCC-Assisted Direct Esterification of Phosphinic and Phosphoric acids with O-Nucleophiles. Taylor & Francis Group. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. P-nitrophenyl butyrate synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Nitrophenyl P,P-dibutylphosphinate | C14H22NO4P | CID 71041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of Nibufin (Nalbuphine HCl) Injectable Solutions for In Vivo Studies

[1]

Introduction & Scientific Rationale

Nibufin , commercially known as Nalbuphine Hydrochloride (e.g., Nubain®), is a synthetic opioid agonist-antagonist of the phenanthrene series.[1][2][3][4] It functions primarily as a kappa-opioid receptor agonist and a partial mu-opioid receptor antagonist .[1][4][5] This dual mechanism provides potent analgesia with a "ceiling effect" on respiratory depression, making it a critical tool in pain management research and anesthesia models.

Why Formulation Matters

Unlike simple small molecules, Nalbuphine HCl exhibits pH-dependent solubility.[1] While the hydrochloride salt is water-soluble, the free base precipitates at neutral to alkaline pH. Improper buffering (e.g., dissolving directly into high-molarity PBS pH 7.[1]4) can lead to micro-precipitation, resulting in:

-

Inconsistent Dosing: Animals receive variable amounts of active drug.

-

Embolism Risk: Micro-particulates can cause capillary blockage in IV administration.

-

Data Variance: Erratic pharmacokinetic (PK) profiles.

This guide provides a standardized protocol for preparing stable, sterile, and biologically active Nalbuphine HCl solutions from lyophilized powder or commercial stock.

Physicochemical Properties & Pre-formulation

Before formulation, verify the Certificate of Analysis (CoA) for your specific batch.

| Property | Specification | Notes |

| Chemical Name | Nalbuphine Hydrochloride | 17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride |

| Molecular Weight | 393.91 g/mol (HCl salt) | Use this value for molarity calculations.[1][2][3][4][6] |

| Solubility | Water: ~35 mg/mL (25°C)Ethanol: ~8 mg/mL | Insoluble in ether/chloroform.[1][3][4][7][8] |

| pKa | 8.71 and 9.96 | The drug is a weak base; solubility decreases as pH approaches pKa. |

| Target pH | 3.5 – 4.5 | Commercial formulations are adjusted to this range to ensure stability. |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated.[1] |

Protocol A: Preparation from Lyophilized Powder (API)

Objective: Prepare a 10 mg/mL stock solution of Nalbuphine HCl. Yield: 10 mL Vehicle: 0.9% Sodium Chloride (Saline) or 10mM Citrate Buffer (pH 4.0).[1]

Reagents & Equipment[9][10]

-

Nalbuphine HCl Powder (Purity >98%)[1]

-

Vehicle: Sterile 0.9% Saline (preferred for immediate use) or 10mM Sodium Citrate Buffer pH 4.0 (for storage).[1]

-

0.1N HCl and 0.1N NaOH (for pH adjustment).

-

0.22 µm PES or PVDF Syringe Filter (Sterile).[1]

-

Sterile glass vials (Amber preferred to protect from light).[1]

Step-by-Step Workflow

-

Weighing:

-

Accurately weigh 100 mg of Nalbuphine HCl powder.

-

Note: If using the free base, you must convert to salt form using stoichiometric HCl, but starting with HCl salt is standard.

-

-

Dissolution (The "Sandwich" Method):

-

Add approximately 8 mL (80% of final volume) of the chosen vehicle to a sterile mixing vessel.

-

Slowly add the weighed powder while vortexing or stirring magnetically.

-

Critical: Do not add powder to a dry tube; this causes clumping.

-

-

pH Adjustment (The Stability Check):

-

Measure pH.[8] It will likely be acidic (pH ~4-5) due to the HCl salt.[1]

-

Target pH: 3.5 – 4.5.

-

If pH > 5.0 (rare with Saline, common with PBS), titrate carefully with 0.1N HCl.[1]

-

Warning: Avoid adjusting to pH > 6.0. At physiological pH (7.4), solubility drops, risking precipitation at high concentrations (>10 mg/mL).[1]

-

-

Final Volume:

-

Add vehicle to bring the total volume to 10 mL .

-

Mix thoroughly.

-

-

Sterilization:

-

Draw solution into a sterile syringe.

-

Pass through a 0.22 µm PES filter into a sterile, crimped amber vial.

-

Why PES? Polyethersulfone (PES) has low protein/drug binding compared to nylon.[1]

-

-

Storage:

-

Label with: Name, Conc., Date, Vehicle, pH.

-

Store at room temperature (20-25°C) for up to 3 months or 4°C for 6 months. Protect from light.

-

Protocol B: Dilution for In Vivo Dosing

Objective: Prepare a working solution for a mouse study (e.g., 0.1 mg/mL for a 1 mg/kg dose).

Calculation Logic:

-

Example: 25g mouse, Dose 10 mg/kg, Injection Vol 0.1 mL (100 µL).

-

Target Conc = (10 * 0.025) / 0.1 = 2.5 mg/mL .[1]

Dilution Table (from 10 mg/mL Stock)

| Target Dose (mg/kg) | Injection Vol (mL/25g mouse) | Required Conc.[1] (mg/mL) | Preparation (per 1 mL final) |

| 1.0 | 0.1 mL | 0.25 mg/mL | 25 µL Stock + 975 µL Saline |

| 5.0 | 0.1 mL | 1.25 mg/mL | 125 µL Stock + 875 µL Saline |

| 10.0 | 0.1 mL | 2.50 mg/mL | 250 µL Stock + 750 µL Saline |

| 20.0 | 0.1 mL | 5.00 mg/mL | 500 µL Stock + 500 µL Saline |

Note on Vehicle for Dilution: For immediate injection, diluting the acidic stock (pH 4) into sterile saline (pH ~5.5) is safe.[9] Avoid diluting into strong PBS (pH 7.4) for high concentrations (>5 mg/mL), as the pH shift may induce precipitation.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points in the formulation process to ensure sterility and solubility.

Figure 1: Decision logic for preparing Nalbuphine HCl, emphasizing pH control to prevent precipitation.

Dosing Guidelines & Administration

Based on pharmacokinetic profiles in rodents and standard veterinary practices.

Mouse (C57BL/6)[1][12][13]

-

Analgesia: 1 – 10 mg/kg (SC or IP).[1]

-

Pharmacokinetics:

-

Max Volume: 10 mL/kg (approx. 0.25 mL per 25g mouse).[1]

Rat (Sprague-Dawley)[1]

-

Anesthesia Adjunct: 1 mg/kg (often combined with medetomidine/ketamine).[1]

-

Max Volume: 5 mL/kg (IM volume should be limited to <0.1 mL/site).

Safety & Toxicology

-

LD50: IV (Rat) ~ 16 mg/kg; SC (Rat) > 1000 mg/kg.[1]

-

Ceiling Effect: Unlike Morphine, Nalbuphine exhibits a ceiling effect on respiratory depression, making it safer for post-operative recovery models.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Cloudiness / Precipitate | pH too high (>6.[1]0) or Saline incompatibility.[1] | Add 0.1N HCl dropwise until clear. Ensure pH is < 5.[3][4][8][10]0. Do not inject cloudy solutions. |

| Yellow Discoloration | Oxidation or Light degradation. | Discard. Store future batches in amber vials protected from light. |